molecular formula C11H11BrN2S B189667 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine CAS No. 85656-47-9

4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine

Cat. No. B189667
CAS RN: 85656-47-9
M. Wt: 283.19 g/mol
InChI Key: ZGBHNXXBHIGQRH-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine, also known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BTA-1 belongs to the class of thiazole compounds, which are known for their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine may act as a modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes including neuroprotection, anti-inflammatory responses, and pain modulation. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to enhance the activity of the brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.

Biochemical And Physiological Effects

4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of BDNF in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines, suggesting that it has anti-inflammatory properties. Additionally, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine in lab experiments is its neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases. Another advantage is its ability to enhance cognitive function, which may be useful in the development of cognitive-enhancing drugs. However, one limitation of using 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is its low yield in the synthesis process, which may limit its availability for research.

Future Directions

There are several future directions for research on 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine. One direction is to further investigate its mechanism of action and its interaction with the sigma-1 receptor and BDNF. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases and cognitive disorders. Additionally, further research is needed to optimize the synthesis process of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine to increase its yield and availability for research.
Conclusion
In conclusion, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is a thiazole compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. Its neuroprotective, anti-inflammatory, and cognitive-enhancing properties make it a promising candidate for the treatment of neurodegenerative diseases and cognitive disorders. Further research is needed to fully understand its mechanism of action and to optimize its synthesis process.

Synthesis Methods

The synthesis of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 4-bromobenzylamine with thioacetic acid followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained through the reaction of the intermediate with ammonium hydroxide. The yield of the synthesis process is approximately 40-50%.

Scientific Research Applications

4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to have potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to have antidepressant effects and to improve cognitive function in animal models. Additionally, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been shown to have anti-inflammatory properties and to reduce oxidative stress.

properties

CAS RN

85656-47-9

Product Name

4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11BrN2S/c1-14(2)11-13-10(7-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3

InChI Key

ZGBHNXXBHIGQRH-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=CS1)C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C1=NC(=CS1)C2=CC=C(C=C2)Br

Origin of Product

United States

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